molecular formula C11H18ClNO B2419167 4-Phenylmethoxybutan-1-amine;hydrochloride CAS No. 2580216-33-5

4-Phenylmethoxybutan-1-amine;hydrochloride

Cat. No.: B2419167
CAS No.: 2580216-33-5
M. Wt: 215.72
InChI Key: MACLGWVVBBQTKD-UHFFFAOYSA-N
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Description

4-Phenylmethoxybutan-1-amine;hydrochloride is an organic compound that belongs to the class of phenylbutylamines. This compound is characterized by a phenyl group attached to a butan-1-amine moiety, with a methoxy group at the fourth carbon position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylmethoxybutan-1-amine;hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-bromobutan-1-ol with sodium phenoxide to form 4-phenylmethoxybutan-1-ol.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to yield 4-phenylmethoxybutan-1-amine.

    Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Phenylmethoxybutan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.

Major Products

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-Phenylmethoxybutan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbutylamine: Similar structure but lacks the methoxy group.

    Phenethylamine: A simpler structure with a shorter carbon chain.

    Methoxyphenethylamine: Contains a methoxy group but differs in the position and length of the carbon chain.

Uniqueness

4-Phenylmethoxybutan-1-amine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxy group and the butan-1-amine moiety allows for unique interactions and reactivity compared to its analogs.

Properties

IUPAC Name

4-phenylmethoxybutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c12-8-4-5-9-13-10-11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACLGWVVBBQTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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